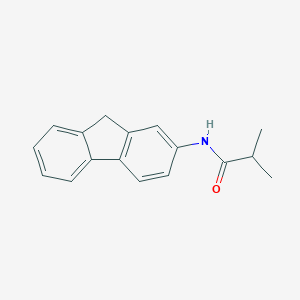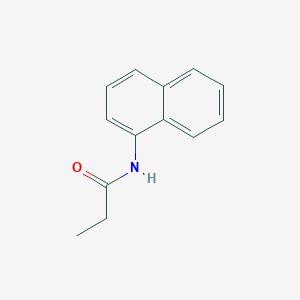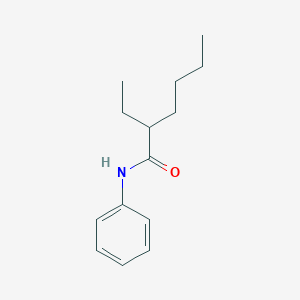
2-ethyl-N-phenylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-phenylhexanamide, also known as N-ethylhexedrone, is a synthetic cathinone that belongs to the class of novel psychoactive substances (NPS). It was first synthesized in 2011 and has gained popularity in recent years due to its stimulant properties. The compound has been found to have a similar chemical structure to other cathinones, such as mephedrone and methcathinone.
Aplicaciones Científicas De Investigación
2-ethyl-N-phenylhexanamide has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to other cathinones, such as increased locomotor activity and increased dopamine release. Studies have also shown that 2-ethyl-N-phenylhexanamide has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that the compound may have potential therapeutic applications for the treatment of dopamine-related disorders, such as attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The exact mechanism of action of 2-ethyl-N-phenylhexanamide is not fully understood. However, it is believed to work by increasing the release of dopamine in the brain. This results in increased feelings of pleasure and reward, as well as increased motivation and focus. The compound also has a high affinity for the dopamine transporter, which prevents the reuptake of dopamine and prolongs its effects.
Efectos Bioquímicos Y Fisiológicos
2-ethyl-N-phenylhexanamide has been found to have a number of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, as well as increased body temperature. The compound has also been found to have an effect on the immune system, with studies showing that it can increase the production of cytokines, which are important for the body's immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethyl-N-phenylhexanamide in lab experiments is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. However, one limitation is that the compound is a novel psychoactive substance, which means that there is limited information available on its long-term effects. Researchers must exercise caution when using the compound in experiments and ensure that appropriate safety measures are in place.
Direcciones Futuras
There are a number of future directions for research on 2-ethyl-N-phenylhexanamide. One area of interest is its potential therapeutic applications for the treatment of dopamine-related disorders, such as ADHD. Further research is needed to fully understand the compound's mechanism of action and its long-term effects on the body. Additionally, research could be conducted on the synthesis of analogs of 2-ethyl-N-phenylhexanamide to explore their potential therapeutic applications. Overall, 2-ethyl-N-phenylhexanamide is a compound with a number of interesting scientific research applications and future directions for study.
Métodos De Síntesis
The synthesis of 2-ethyl-N-phenylhexanamide involves the reaction of 2-bromohexane with phenylacetone in the presence of sodium amide. The resulting product is then reduced with lithium aluminum hydride to produce the final compound. The synthesis of 2-ethyl-N-phenylhexanamide is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
62685-93-2 |
|---|---|
Nombre del producto |
2-ethyl-N-phenylhexanamide |
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-ethyl-N-phenylhexanamide |
InChI |
InChI=1S/C14H21NO/c1-3-5-9-12(4-2)14(16)15-13-10-7-6-8-11-13/h6-8,10-12H,3-5,9H2,1-2H3,(H,15,16) |
Clave InChI |
ODOHCTRASGIVSU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1 |
SMILES canónico |
CCCCC(CC)C(=O)NC1=CC=CC=C1 |
Otros números CAS |
56935-95-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



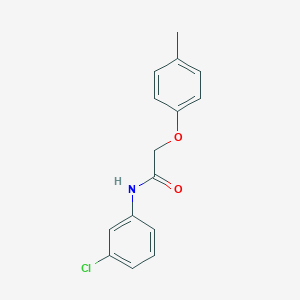
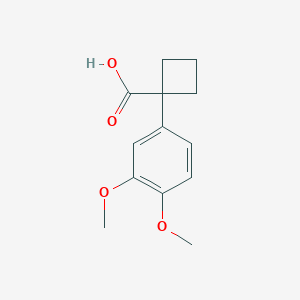
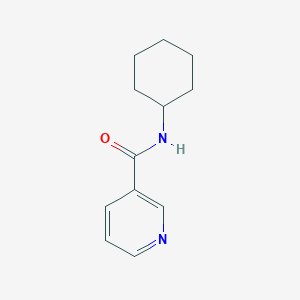

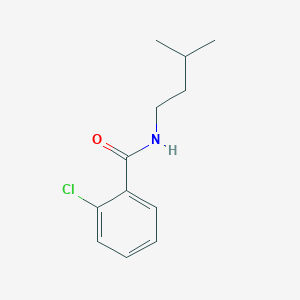
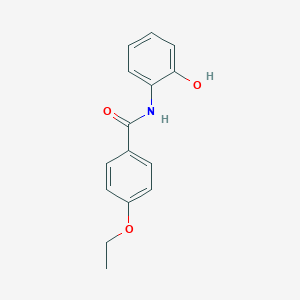
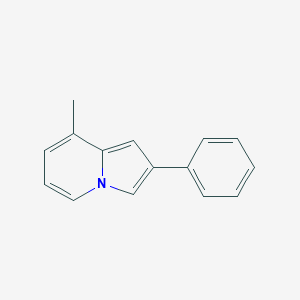
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
